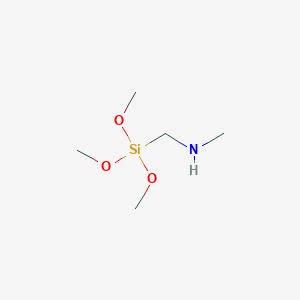

N-Methyl-1-(trimethoxysilyl)methanamine

Description

Contextualization within Aminosilane (B1250345) Research and Development

Aminosilanes are a class of organosilicon compounds that possess both an amino group and a silicon atom bonded to hydrolyzable groups, such as methoxy (B1213986) or ethoxy groups. This dual functionality allows them to act as molecular bridges between inorganic and organic materials, a property that is central to their widespread use as coupling agents, adhesion promoters, and surface modifiers.

The research and development of aminosilanes have been driven by the need to improve the performance of composite materials, coatings, and adhesives. The general structure of an aminosilane can be represented as R-Si(OR')3, where R is an amino-functional organic group and OR' is a hydrolyzable alkoxy group. The nature of the "R" group significantly influences the specific properties and applications of the aminosilane.

N-Methyl-1-(trimethoxysilyl)methanamine, with its secondary amine and trimethoxysilyl group, is a specific variation within this class. Research in this area often involves comparative studies with other aminosilanes to understand how structural differences, such as the presence of a methyl group on the nitrogen atom, affect performance in various applications. scbt.com

Broader Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable in modern chemical science. researchgate.net Their significance stems from the unique properties imparted by the silicon atom. Compared to the carbon-carbon bond, the carbon-silicon bond is longer and more polarized, making it susceptible to cleavage under specific conditions while remaining stable under others. nih.gov

The field of organosilicon chemistry has expanded far beyond the initial development of silicones. These compounds are now crucial in a vast array of applications, including as protecting groups in organic synthesis, precursors to advanced ceramics, and as key components in the fabrication of semiconductors and other electronic materials. researchgate.netacademie-sciences.fr The ability to tailor the organic and inorganic functionalities of organosilicon compounds allows for the precise control of material properties such as thermal stability, hydrophobicity, and adhesion. researchgate.net this compound serves as a specific example of how these fundamental principles of organosilicon chemistry are applied to create molecules with targeted functionalities for specific industrial and research applications. academie-sciences.fr

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 123271-16-9 |

| Molecular Formula | C5H15NO3Si |

| Molecular Weight | 165.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | [(N-Methylamino)methyl]trimethoxysilane |

Spectroscopic Data References for Similar Aminosilanes

| Spectroscopic Technique | Key Observances for N-alkylethanamines |

| Proton NMR (¹H NMR) | Signals corresponding to N-CH3, CH2, and O-CH3 protons with characteristic chemical shifts and splitting patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicating C-H, N-H (for secondary amines), Si-O-C, and C-N stretching and bending vibrations. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-trimethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO3Si/c1-6-5-10(7-2,8-3)9-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYRKPJYLHHZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565854 | |

| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123271-16-9 | |

| Record name | N-Methyl-1-(trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Methyl 1 Trimethoxysilyl Methanamine

Silicon-Carbon Bond Reactivity and Transformations

The silicon-carbon (Si-C) bond is a defining feature of organosilanes, typically exhibiting considerable thermal and chemical stability. However, in α-aminosilanes like N-Methyl-1-(trimethoxysilyl)methanamine, the proximity of the nitrogen atom introduces unique reactive pathways that can lead to Si-C bond transformations, particularly under hydrolytic conditions.

Contrary to the general stability of Si-C bonds, studies on analogous aminomethyltrialkoxysilanes have revealed that this bond can undergo facile and quantitative cleavage during sol-gel hydrolysis. researchgate.net Instead of forming the expected bridged silsesquioxane structures, the hydrolysis can lead to the formation of silica (B1680970) and the corresponding methylated amine, indicating a complete rupture of the Si-CH2 linkage. researchgate.net

The mechanism of this cleavage is dependent on the reaction conditions, with distinct pathways proposed for acidic and basic environments. researchgate.net

Acid-Catalyzed Cleavage: Under acidic conditions, the reaction is thought to be initiated by the protonation of the carbon atom at the ipso-position (the carbon directly attached to silicon). This protonation weakens the Si-C bond, making the silicon atom susceptible to nucleophilic attack by water or methanol. This leads to a pentacoordinate silicon intermediate that subsequently fragments, breaking the Si-C bond. The stability of the Si-C bond in this context can be correlated with the proton affinity of the ipso-carbon. researchgate.net

Base-Catalyzed Cleavage: In basic media, the mechanism is proposed to involve the generation of a transient carbanion on the carbon adjacent to the silicon atom. The stability of this carbanion is a critical factor in determining the propensity for Si-C bond scission. researchgate.net The presence of the adjacent amine group significantly influences this pathway.

Furthermore, the juxtaposition of the amine and the silicon center can destabilize the Si-C bond through neighboring group participation. Studies on similar α-trialkylsilyl amino acids have shown enhanced rates of methanolysis, suggesting an intramolecularly assisted mechanism. nih.gov A plausible pathway involves the coordination of a protic solvent molecule (like water or methanol) to the amine, which facilitates a concerted nucleophilic attack on the silicon center, promoting cleavage.

The formation of a carbanion on the carbon atom situated between the silicon and nitrogen atoms (an α-nitrogen carbanion) requires the deprotonation of the methylene (B1212753) group. This process is energetically demanding and necessitates the use of a very strong base. The stability of the resulting carbanionic intermediate is governed by competing electronic effects.

α-Silyl Stabilization: The adjacent trimethoxysilyl group can stabilize the negative charge. This stabilization arises from negative hyperconjugation, an interaction between the filled p-orbital of the carbanion and the low-lying antibonding orbital (σ*) of the Si-C bond. acs.org

α-Nitrogen Destabilization: Conversely, the electronegative nitrogen atom typically destabilizes an adjacent carbanion through an inductive electron-withdrawing effect and potential lone pair-lone pair repulsion.

Despite the challenges in its formation, a transiently formed α-nitrogen carbanion would be a highly reactive nucleophile. uobabylon.edu.iq Its reactivity would be directed toward a wide range of electrophiles, participating in reactions such as alkylations with alkyl halides or additions to carbonyl compounds, thereby enabling the formation of new carbon-carbon bonds. slideshare.net The geometry of such carbanions is generally considered to be trigonal pyramidal, with an sp3-hybridized carbon atom. siue.edu

Hydrolytic Stability and Condensation Pathways of Trimethoxysilyl Moieties

The trimethoxysilyl group is the primary reactive center for polymerization and surface modification. Its transformation occurs via a two-step sol-gel process: hydrolysis followed by condensation.

Hydrolysis: The first step is the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to form silanol (B1196071) groups (Si-OH) and methanol.

(CH₃O)₃Si-R + 3H₂O ⇌ (HO)₃Si-R + 3CH₃OH (where R = -CH₂-NH-CH₃)

This reaction can be catalyzed by either acid or base. unm.edu A crucial feature of aminosilanes like this compound is the ability of the amine group to function as an intramolecular base catalyst. nih.govnih.gov This internal catalysis significantly accelerates the rate of hydrolysis compared to non-functionalized alkoxysilanes such as tetraethoxysilane (TEOS). The reaction rate is highly dependent on pH, typically reaching a minimum around pH 7. unm.edu

Condensation: The newly formed silanol groups are reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.

2 (HO)₃Si-R → (HO)₂R-Si-O-Si-R(OH)₂ + H₂O

This process continues to form oligomers, polymers, and eventually a highly cross-linked three-dimensional network. The rate of condensation is also pH-dependent, being slowest in the pH range of 2-3 and increasing under more acidic or basic conditions. The intramolecular catalytic effect of the amine group also influences the condensation process, affecting the structure and properties of the resulting polysiloxane network. nih.gov

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | References |

|---|---|---|---|

| pH | Minimum rate near pH 7; increases under acidic or basic conditions. | Minimum rate near pH 2-3; increases under more acidic or basic conditions. | unm.edu |

| Catalyst | Amine group acts as an intramolecular base catalyst, accelerating the rate. | Amine functionality can also catalyze condensation, especially under neutral or basic conditions. | nih.govnih.gov |

| Water Concentration | Rate generally increases with water concentration, following principles of mass action. | Complex; excess water can favor hydrolysis over condensation. | unm.edu |

| Solvent | Polar, protic solvents (e.g., ethanol/water mixtures) are common media. Solvent properties can influence reaction kinetics. | Solvent affects the stability of silanol intermediates and solubility of condensing oligomers. | researchgate.net |

Aminosilane (B1250345) Interactions with Electrophilic and Nucleophilic Reagents

This compound possesses both nucleophilic and electrophilic centers, allowing it to interact with a wide array of reagents.

Nucleophilic Reactivity: The secondary amine group is the primary nucleophilic site. The lone pair of electrons on the nitrogen atom can attack electron-deficient species. This reactivity is characteristic of secondary amines and enables the molecule to participate in numerous organic transformations. For example, it can undergo aza-Michael additions to α,β-unsaturated carbonyl compounds, react with alkyl halides in alkylation reactions, or add to isocyanates to form substituted ureas. nih.gov

Electrophilic Reactivity: The silicon atom is the main electrophilic center. It is bonded to three electronegative methoxy groups, which withdraw electron density and make it susceptible to nucleophilic attack. The most prominent example of this reactivity is the hydrolysis reaction, where water acts as the nucleophile. unm.edu Other nucleophiles, such as alcohols, can also attack the silicon center in alcoholysis or transesterification reactions. This electrophilic character is fundamental to the condensation chemistry and surface grafting applications of the molecule.

Stereoselectivity and Regioselectivity in Reactions Involving Aminosilanes

The concepts of regioselectivity and stereoselectivity are pertinent when this compound reacts to form constitutional isomers or stereoisomers, respectively. masterorganicchemistry.com

Regioselectivity: This refers to the preference for reaction at one position over another. In reactions involving the amine group with an unsymmetrical electrophile (e.g., an epoxide or an α,β-unsaturated ketone), the nucleophilic attack can be highly regioselective. The outcome is typically governed by electronic and steric factors, favoring attack at the less sterically hindered or more electronically activated site.

Stereoselectivity: While this compound is itself achiral, its reactions can generate new stereocenters. For instance, the addition of the amine to a prochiral ketone would produce a racemic mixture of two enantiomers. However, if the reaction proceeds under chiral catalysis or if the aminosilane is tethered to a chiral auxiliary, an enantioselective outcome may be achieved. Furthermore, in reactions creating a second stereocenter in a molecule that already contains one, the bulky trimethoxysilylmethyl group can exert significant steric influence, directing the approach of reagents. This can lead to diastereoselectivity, where one diastereomer is formed in preference to the other. The potential for the amine to chelate to a metal catalyst could also play a critical role in directing the stereochemical course of certain transformations. pkusz.edu.cn

Advanced Spectroscopic and Chromatographic Characterization of Aminosilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-Methyl-1-(trimethoxysilyl)methanamine.

¹H NMR: In ¹H NMR spectroscopy of this compound, distinct signals corresponding to the different proton environments are expected. The methoxy (B1213986) protons (-OCH₃) would likely appear as a sharp singlet, while the N-methyl protons (-NCH₃) would also produce a singlet at a different chemical shift. The methylene (B1212753) protons (-CH₂-) adjacent to both the silicon and nitrogen atoms would exhibit a singlet as well. The integration of these peaks would correspond to the ratio of protons in the molecule (9:3:2).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. This compound is expected to show three distinct carbon signals: one for the methoxy carbons, one for the N-methyl carbon, and one for the methylene carbon. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms (silicon, oxygen, and nitrogen).

²⁹Si NMR: ²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon compounds. epa.govresearchgate.netunige.ch For this compound, a single resonance is anticipated in the ²⁹Si NMR spectrum, characteristic of a silicon atom bonded to three methoxy groups and one carbon atom. The precise chemical shift provides insight into the electronic environment of the silicon atom. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-OCH₃) | ~3.5 | Singlet |

| ¹H (-NCH₃) | ~2.4 | Singlet |

| ¹H (-CH₂-) | ~2.2 | Singlet |

| ¹³C (-OCH₃) | ~50 | Quartet |

| ¹³C (-NCH₃) | ~35 | Quartet |

| ¹³C (-CH₂-) | ~45 | Triplet |

| ²⁹Si | -40 to -50 | Singlet |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint of its functional groups.

FTIR Spectroscopy: The FTIR spectrum would be characterized by strong absorption bands corresponding to the Si-O-C linkages, typically observed in the region of 1100-1000 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl and methylene groups around 2940 and 2840 cm⁻¹, N-H bending vibrations (if any secondary amine is present as an impurity), and Si-C bond vibrations.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds. For this compound, Raman scattering would be sensitive to the Si-C and C-N symmetric stretching vibrations.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) | Method |

| C-H stretch (methyl/methylene) | 2940, 2840 | FTIR, Raman |

| N-H bend | ~1580 | FTIR |

| C-N stretch | ~1180 | FTIR, Raman |

| Si-O-C stretch | 1100-1000 | FTIR |

| Si-C stretch | 800-700 | FTIR, Raman |

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure. The molecular ion peak [M]⁺ would be observed at m/z 165. Common fragmentation pathways for aminosilanes involve the cleavage of the Si-C, C-N, and Si-O bonds. The fragmentation pattern would likely show characteristic ions corresponding to the loss of methoxy groups (-OCH₃), the methyl group (-CH₃), and the aminomethyl fragment (-CH₂NHCH₃).

High-Resolution Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC, GPC)

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and separating it from any non-volatile impurities or hydrolysis products. Due to the polar nature of the amine and the hydrolyzable silyl (B83357) ether, a normal-phase or reversed-phase method with appropriate column and mobile phase selection would be employed. The use of a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), would be necessary as the compound lacks a strong UV chromophore.

Gel Permeation Chromatography (GPC): GPC is particularly useful for analyzing the potential presence of oligomeric or polymeric species that may form through the hydrolysis and condensation of the trimethoxysilyl groups. This technique separates molecules based on their hydrodynamic volume, allowing for the detection of higher molecular weight species that could affect the performance of the aminosilane (B1250345) in its applications.

Thermal Analysis Techniques (e.g., Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of this compound.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): Both DTA and DSC can be used to determine the boiling point and to study the decomposition profile of the compound. A DSC thermogram would show an endothermic peak corresponding to the boiling point. At higher temperatures, exothermic peaks may be observed, indicating decomposition processes. These analyses provide critical information about the compound's thermal stability and safe handling temperatures.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and silicon in the molecule. For this compound (C₅H₁₅NO₃Si), the theoretical elemental composition serves as a fundamental check of purity and identity.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 36.33 |

| Hydrogen | H | 1.01 | 9.15 |

| Nitrogen | N | 14.01 | 8.47 |

| Oxygen | O | 16.00 | 29.04 |

| Silicon | Si | 28.09 | 17.01 |

Computational Chemistry and Theoretical Studies on N Methyl 1 Trimethoxysilyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the electronic properties of N-Methyl-1-(trimethoxysilyl)methanamine, such as the distribution of electron density and the energies of molecular orbitals.

Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. chemijournal.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For analogous aminopropylsilanes, DFT calculations have been employed to optimize the molecular geometry and to understand their electronic characteristics. mdpi.com The optimized geometry reveals a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. chemijournal.com The molecular electrostatic potential (MEP) can also be mapped to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In similar molecules, regions of negative electrostatic potential are typically localized around electronegative atoms like oxygen and nitrogen, while positive potential is found near hydrogen atoms. chemijournal.com

Table 1: Representative Quantum Chemical Parameters from DFT Calculations for a Model Aminosilane (B1250345)

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.0 eV |

| Ionization Potential (I) | Approximated as -EHOMO | 6.5 eV |

| Electron Affinity (A) | Approximated as -ELUMO | -1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 4.0 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -2.5 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.78 eV |

| Note: These values are illustrative for a generic aminosilane and would require specific DFT calculations for this compound. |

Quantum Chemical Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

Quantum chemical modeling is instrumental in understanding the non-covalent interactions that govern the behavior of this compound in condensed phases. These interactions, particularly hydrogen bonds, play a crucial role in its physical properties and its function as a coupling agent.

In a computational study on the closely related N-methyl-3-aminopropyltrimethoxysilane (MAPTS), DFT calculations were used to investigate intermolecular interactions in dimers and trimers. mdpi.comnih.gov This work highlighted the significance of considering non-covalent interactions, including conventional N-H···N and N-H···O hydrogen bonds, as well as weaker C-H···N and C-H···O contacts, to fully understand the system. mdpi.comnih.gov For such systems, the description of experimental data from techniques like inelastic neutron scattering improves significantly when theoretical models expand from monomers to clusters, indicating the importance of these intermolecular forces. nih.gov

The binding energies of hydrogen-bonded complexes can be calculated to quantify the strength of these interactions. For instance, studies on the interaction between 3-(trimethoxysilyl)-1-propanamine and adrenaline revealed that O-H···N hydrogen bonds are the most stable, with binding energies around -11 to -13 kcal/mol, as calculated at the B3LYP/6-31G* level. conicet.gov.arresearchgate.net Similar interactions are expected for this compound, involving the nitrogen atom as a hydrogen bond acceptor.

Table 2: Types of Potential Hydrogen Bonds in this compound Clusters

| Donor | Acceptor | Type of Interaction | Expected Relative Strength |

| N-H | N | Conventional Hydrogen Bond | Strong |

| N-H | O (methoxy) | Conventional Hydrogen Bond | Strong |

| C-H | N | Weak Hydrogen Bond | Weak |

| C-H | O (methoxy) | Weak Hydrogen Bond | Weak |

| Data derived from computational studies on analogous aminosilanes. mdpi.com |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can map out the potential energy surface of a chemical reaction, identifying intermediates, transition states, and reaction products. This provides a detailed, step-by-step understanding of the reaction mechanism. For this compound, a key reaction is its hydrolysis, where the methoxy (B1213986) groups are replaced by hydroxyl groups, followed by condensation.

Theoretical studies on the reactions of similar molecules, such as the cycloaddition of N-methyl-1-phenylmethanimine oxide, demonstrate the power of these methods. researchgate.netresearchgate.net Such studies analyze the Gibbs free energy profiles to determine whether a reaction is kinetically or thermodynamically controlled. researchgate.netresearchgate.net For the hydrolysis of this compound, computational models would likely show a multi-step process, with distinct transition states for the hydrolysis of each of the three methoxy groups.

Table 3: Key Computational Steps in Elucidating a Reaction Mechanism

| Step | Computational Method | Information Gained |

| 1. Geometry Optimization | DFT (e.g., B3LYP) | Structures of reactants, intermediates, and products. |

| 2. Transition State Search | QST2, QST3, or Nudged Elastic Band (NEB) | Structure and energy of the transition state. |

| 3. Frequency Calculation | DFT | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energy corrections. |

| 4. Intrinsic Reaction Coordinate (IRC) | IRC calculations | Confirms that the transition state connects the correct reactant and product. |

| 5. Solvation Modeling | Implicit (e.g., PCM) or Explicit Solvation Models | Accounts for the effect of the solvent on the reaction energetics. |

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. A recent study on N-methyl-3-aminopropyltrimethoxysilane (MAPTS) demonstrated that while a monomer model provides a reasonable description of IR and Raman spectra, more complex models (dimers and trimers) are needed to accurately reproduce inelastic neutron scattering (INS) spectra, underscoring the role of intermolecular interactions. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be predicted computationally. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov Recent benchmarks show that functionals like WP04 can predict ¹H NMR shifts with high accuracy (mean absolute error < 0.10 ppm) when appropriate basis sets and solvent models are used. github.io Such calculations could be applied to this compound to aid in the assignment of its experimental NMR spectrum.

Table 4: Predicted Spectroscopic Data for a Model Aminosilane Fragment

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

| Infrared (IR) | N-H stretch | ~3350 cm-1 |

| Infrared (IR) | C-H stretch (methyl) | ~2950 cm-1 |

| Infrared (IR) | Si-O-C stretch | ~1100 cm-1 |

| 1H NMR | -CH2-Si | ~0.5 ppm |

| 1H NMR | N-CH3 | ~2.4 ppm |

| 13C NMR | -CH2-Si | ~10 ppm |

| 13C NMR | -O-CH3 | ~50 ppm |

| Note: These are representative values. Accurate predictions require specific calculations for the target molecule. |

Theoretical Analysis of Adsorption Processes and Surface Interactions

As a coupling agent, the interaction of this compound with surfaces, particularly silica (B1680970), is of paramount importance. Theoretical methods can model this adsorption process to understand the binding mechanisms and the structure of the resulting organic layer.

DFT calculations with periodic boundary conditions are often used to model the interaction of silanes with crystalline silica surfaces (e.g., quartz) or amorphous silica slabs. These studies can determine the most favorable adsorption sites and calculate the adsorption energy. The process typically involves the hydrolysis of the methoxy groups to form silanols, which then condense with the silanol (B1196071) groups on the silica surface to form stable Si-O-Si bonds. ajol.info

Studies on the adsorption of other aminosilanes have shown that the process is influenced by factors such as pH, concentration, and temperature. ajol.info Theoretical models can explore the effect of surface hydration and the role of the amine group in orienting the molecule at the surface prior to covalent bond formation. The amine group can form hydrogen bonds with surface silanols, acting as an anchoring point.

In Silico Methodologies for Chemical Risk Assessment Frameworks

In silico toxicology utilizes computational methods to predict the potential toxicity of chemicals, reducing the need for animal testing. youtube.com These approaches are becoming increasingly important in chemical risk assessment frameworks. nih.gov For this compound, these methods can provide initial estimates of its toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. nih.gov These models are statistical relationships between the chemical structure of a series of compounds and their biological activity or toxicity. nih.gov For a new chemical, its properties can be calculated and fed into a validated QSAR model to predict its toxicity. europa.eu Publicly available tools and databases can be used to develop and validate QSAR models. industrialchemicals.gov.au

Another approach is read-across, where the toxicity of a data-poor chemical is inferred from data on one or more structurally similar, data-rich chemicals. youtube.com For this compound, data from other alkoxysilanes could be used in a read-across assessment. industrialchemicals.gov.au For instance, the health hazards of some alkoxysilanes are evaluated using data from structurally related compounds and their metabolites. industrialchemicals.gov.au Such approaches, often supported by grouping chemicals into categories, are essential for filling data gaps in regulatory submissions. nih.gov

Environmental Behavior and Degradation Studies of Organosilicon Compounds Academic Focus

Radical-Induced Degradation Pathways in Environmental Matrices

In various environmental compartments, organosilicon compounds can be degraded through reactions with radical species. The most significant of these is the hydroxyl radical (OH•), which is a powerful oxidizing agent present in the atmosphere, water, and soil.

The degradation process is often initiated by the abstraction of a hydrogen atom from one of the methyl groups attached to either the silicon or the nitrogen atom in N-Methyl-1-(trimethoxysilyl)methanamine. nih.gov This initial step forms an alkyl radical (R•). nih.gov In an aerobic environment, this alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). nih.govresearchgate.net

Once formed, the fate of the peroxy radical depends on the surrounding chemical environment. It can undergo several reactions:

Reaction with nitric oxide (NO): In environments with significant NOx pollution, the peroxy radical can react with NO to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further rearrangement or fragmentation.

Reaction with hydroperoxyl radicals (HO₂): This reaction typically results in the formation of a hydroperoxide (ROOH). nih.gov

Unimolecular reactions: Under conditions of low NO or HO₂ concentrations, the peroxy radical may have a longer lifetime, allowing for unimolecular reactions like isomerization to become more significant. nih.gov

Biochemical Transformations and Biodegradation Research

The biodegradation of organosilicon compounds is a complex process that often requires an initial abiotic transformation step. Research indicates that hydrolysis is frequently a mandatory prerequisite for the microbial degradation of these substances. researchgate.net

Once this compound undergoes hydrolysis to form silanols and release its organic functional group, the biodegradability is largely determined by the resulting silicon-free organic molecule. researchgate.net The silicon-containing hydrolysis products, such as dimethylsilanediol (B41321), are generally not biodegradable. researchgate.netresearchgate.net

Studies on various organosilicon compounds have shown that certain microorganisms can utilize them as a source of energy. Bacteria such as Pseudomonas putida and Pseudomonas fluorescens have been shown to grow on low-molar-mass oligomeric organosilicon compounds. researchgate.net The chemical properties of the compound, particularly the nature of the bonds to silicon, influence their suitability as a substrate for microbial growth. researchgate.net

The degradation pathway in soil for related compounds like polydimethylsiloxane (B3030410) (PDMS) involves hydrolysis, catalyzed by clay minerals, to produce dimethylsilanediol (DMSD). researchgate.netacs.org This product is volatile and can be further biodegraded or volatilize from the soil. researchgate.net The rate of degradation in soil is influenced by factors such as soil type, moisture content, and microbial activity. researchgate.netmdpi.com For some anthropogenic chemicals, complete mineralization can be achieved, though it may be a slow process accomplished by a consortium of microbes. nih.gov

Atmospheric Chemistry of Volatile Organosilicon Species

Organosilicon compounds like this compound can enter the atmosphere due to their volatility. nih.gov Once in the gas phase, their primary degradation pathway is through reactions with atmospheric oxidants, principally the hydroxyl radical (OH•). nih.govcolorado.edu Reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) are generally negligible. copernicus.org

The atmospheric oxidation of volatile methyl siloxanes (VMS) is initiated by the abstraction of a hydrogen atom from a methyl group by an OH radical. nih.govresearchgate.net This leads to the formation of a peroxy radical, as described in section 7.2. nih.gov The atmospheric lifetime of these compounds is determined by their reaction rate with OH radicals and the ambient concentration of these radicals. For many cyclic volatile methyl siloxanes (cVMS), lifetimes are estimated to be between 4 and 10 days, allowing for their global distribution. nih.gov

The oxidation products of VMS in the atmosphere can include silanols and silyl (B83357) methanols. researchgate.net These first-generation oxidation products may also be long-lived in the atmosphere. noaa.gov Depending on their volatility, these products can either remain in the gas phase or partition into atmospheric aerosols, potentially contributing to the formation of secondary organic aerosols (SOAs). copernicus.org The formation of SOAs from cVMS oxidation is influenced by factors such as NOx levels, with lower yields observed under high-NOx conditions. copernicus.org

Table 2: Atmospheric Lifetimes of Selected Volatile Methyl Siloxanes with OH Radicals

| Compound | Rate Constant (kOH) (cm³ molec⁻¹ s⁻¹) | Atmospheric Lifetime (days)¹ |

| Hexamethyldisiloxane (L2) | (1.20 ± 0.09) × 10⁻¹² researchgate.net | ~9.6 |

| Octamethylcyclotetrasiloxane (D4) | (1.3 ± 0.1) × 10⁻¹² researchgate.net | ~8.8 |

| Decamethylcyclopentasiloxane (D5) | (2.1 ± 0.1) × 10⁻¹² researchgate.net | ~5.4 |

| ¹Calculated assuming a 24-hour average OH concentration of 1.2 × 10⁶ molecules cm⁻³. nih.gov |

Analytical Methodologies for Environmental Fate Assessment

Assessing the environmental fate of this compound and other organosilicon compounds requires robust analytical methodologies capable of detecting and quantifying these substances at trace levels in complex matrices like water, soil, and air. nih.gov

The analytical process typically involves two main stages: sample preparation and instrumental analysis.

Sample Preparation: The goal of sample preparation is to extract the target analytes from the environmental matrix and concentrate them, while removing interfering substances. azolifesciences.com Common techniques include:

Liquid-Liquid Extraction (LLE): Used for aqueous samples.

Solid-Phase Extraction (SPE): A versatile technique for both liquid and gaseous samples, where analytes are adsorbed onto a solid sorbent and then eluted with a solvent.

Sorbent Tubes: Used for air sampling, where volatile compounds are trapped on a sorbent material like XAD2 polymer resin, followed by thermal desorption or solvent extraction. researchgate.net

Instrumental Analysis: A variety of analytical techniques are employed for the separation and detection of organosilicon compounds. azolifesciences.com

Gas Chromatography (GC): This is the most common technique for analyzing volatile and semi-volatile organosilanes. researchgate.net It separates compounds based on their boiling points and interaction with a stationary phase.

Liquid Chromatography (LC): Used for less volatile or thermally labile compounds.

Detectors: GC and LC are coupled with various detectors for quantification. Mass Spectrometry (MS) is highly favored as it provides both quantification and structural information for definitive identification. nih.govresearchgate.net Other detectors include Flame Ionization Detection (FID) and Photoionization Detection (PID). researchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for identifying novel or uncharacterized degradation products in the environment. mdpi.com

These analytical methods are essential for monitoring the concentration of parent compounds and their degradation products in different environmental compartments, which is fundamental to understanding their persistence, transport, and ultimate fate. nih.gov

Future Research Directions and Emerging Trends for N Methyl 1 Trimethoxysilyl Methanamine

Development of Sustainable and Atom-Economical Synthetic Pathways

Conventional synthesis routes for aminosilanes often rely on the reaction of chlorosilanes with amines, a process that is inherently atom-inefficient as it generates stoichiometric amounts of ammonium (B1175870) salt waste. rsc.org Emerging research trends are focused on developing greener and more sustainable synthetic methodologies.

A promising future direction is the advancement of Si-N dehydrocoupling catalysis . rsc.orgrsc.org This method involves the direct reaction of silanes with amines, producing only hydrogen gas (H₂) as a byproduct, thereby maximizing atom economy. rsc.org Research in this area for N-Methyl-1-(trimethoxysilyl)methanamine would involve:

Catalyst Development: Exploring earth-abundant and non-precious metal catalysts (e.g., based on manganese, magnesium, or zinc) to replace expensive noble metal catalysts. rsc.org

Reaction Optimization: Investigating solvent-free reaction conditions and lower temperatures to reduce the environmental footprint.

Feedstock Innovation: Exploring the use of bio-derived amines and silica (B1680970) sources to create a more sustainable lifecycle for the compound.

The table below outlines a comparison of traditional and emerging synthetic pathways for aminosilanes, highlighting the potential improvements.

| Feature | Traditional Chlorosilane Aminolysis | Catalytic Si-N Dehydrocoupling |

| Byproduct | Ammonium Halide Salt | Hydrogen Gas (H₂) |

| Atom Economy | Low | High |

| Reagents | Corrosive Chlorosilanes | Hydrosilanes |

| Sustainability | Lower | Higher |

Expansion of Catalytic Applications and Novel Catalyst Design

While silane (B1218182) coupling agents are well-known for their role in surface modification, their potential in catalysis remains an area ripe for exploration. This compound can be utilized in catalyst design in several ways.

Future research will likely focus on:

Immobilization of Homogeneous Catalysts: Using the silane to anchor valuable metal complexes onto solid supports like silica or polymers. gelest.com This combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net

Organocatalysis: The secondary amine group in the molecule can itself act as an organocatalyst for various organic transformations. Research could explore its efficacy in reactions such as aldol (B89426) condensations, Michael additions, or Knoevenagel condensations, particularly when grafted onto a solid support. ntu.edu.tw

Bifunctional Catalysis: Designing catalysts where both the amine group and the silanol (B1196071) groups (formed upon hydrolysis) participate in a catalytic cycle, potentially enabling synergistic effects and novel reaction pathways.

Rational Design and Synthesis of Next-Generation Hybrid Materials

The primary application of this compound is in the creation of organic-inorganic hybrid materials. Future trends will move beyond simple surface modification towards the rational design of materials with precisely controlled structures and functionalities.

Key research areas include:

Functionalized Mesoporous Materials: The co-condensation of this compound with silica precursors like tetraethoxysilane (TEOS) allows for the direct incorporation of methylamine (B109427) groups into the framework of mesoporous silica nanoparticles (MSNs). ntu.edu.twnih.gov This "one-pot" synthesis method provides a more homogeneous distribution of functional groups compared to post-synthesis grafting. nih.gov Future work will aim to tailor the pore size, surface area, and functionality of these materials for specific applications such as controlled drug release, catalysis, and adsorption. semanticscholar.orgresearchgate.net

Hierarchically Structured Materials: Developing methods to organize these functionalized silica building blocks into larger, ordered structures. This could lead to materials with unique optical, mechanical, or separation properties.

Responsive Materials: Incorporating the silane into polymer matrices to create "smart" materials that respond to external stimuli like pH, temperature, or light. The amine functionality can act as a pH-responsive gatekeeper in drug delivery systems or as a binding site in chemical sensors.

The following table summarizes the properties and potential applications of hybrid materials incorporating this compound.

| Material Type | Key Features | Potential Applications |

| Functionalized MSNs | High surface area, tunable pore size, uniform amine distribution | Drug delivery, heterogeneous catalysis, CO₂ capture, formaldehyde (B43269) adsorption researchgate.net |

| Hybrid Coatings | Improved adhesion, corrosion resistance, tailored surface energy | Protective coatings for metals and glass, anti-fouling surfaces |

| Polymer Nanocomposites | Enhanced mechanical strength, thermal stability | High-performance plastics, adhesives, and elastomers |

Integrated Experimental and Computational Approaches for Deeper Mechanistic Insights

A fundamental understanding of the hydrolysis and condensation reactions of this compound is crucial for controlling the structure and properties of the final materials. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling.

Advanced Spectroscopy: Utilizing techniques like solid-state Nuclear Magnetic Resonance (NMR) and in-situ Fourier-Transform Infrared (FTIR) spectroscopy to monitor the chemical transformations during the sol-gel process in real-time. nih.govnih.gov

Density Functional Theory (DFT): Employing DFT calculations to model the reaction mechanisms of hydrolysis and condensation. nih.govnih.gov This can elucidate the role of pH, solvent, and the amine group itself in catalyzing these reactions, providing insights that are difficult to obtain experimentally. nih.gov Computational studies can also predict the binding energies and geometries of the silane on different inorganic surfaces, aiding in the rational design of interfaces. researchgate.net

Targeted Structure-Reactivity Relationship Investigations for Tailored Applications

The specific structure of this compound—with its methyl group on the nitrogen and the short methylene (B1212753) spacer—dictates its reactivity and the properties of the resulting materials. A key future direction is to systematically investigate these structure-property relationships to tailor the molecule for specific applications.

Influence of the N-Methyl Group: The methyl group, compared to a primary amine (as in aminomethyltrimethoxysilane), influences the nucleophilicity and basicity of the nitrogen atom. This can affect its catalytic activity and its interaction with other molecules. nih.gov Studies comparing the performance of N-methylated versus non-methylated aminosilanes in applications like surface modification for protein resistance or as coupling agents will be valuable. researchgate.net

Effect of Alkyl Chain Length: The stability of aminosilane (B1250345) layers on silica surfaces can be compromised by intramolecular hydrolysis catalyzed by the amine group. acs.org Research has shown that increasing the length of the alkyl chain between the silicon atom and the amine can enhance the hydrolytic stability of the grafted layer. acs.orgresearchgate.net Systematic studies comparing this compound with longer-chain analogues could guide the selection of the optimal silane for applications requiring long-term stability in aqueous environments.

Surface Energy and Wettability: The incorporation of the methyl group can alter the hydrophobicity of the functionalized surface. nih.gov Investigating how the concentration and orientation of this compound on a surface affects its wetting properties is crucial for applications in coatings, microfluidics, and biocompatible materials.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of advanced materials and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-Methyl-1-(trimethoxysilyl)methanamine, and how can reaction conditions be optimized?

- Methodology : Synthesis of structurally similar N-methyl methanamine derivatives often involves reductive amination or nucleophilic substitution. For example, N-Methyl-1-(pyridin-4-yl)methanamine analogs are synthesized using palladium-catalyzed coupling or methylamine reactions under inert atmospheres (e.g., nitrogen) . Optimize yields (e.g., 70% in related compounds) by controlling stoichiometry, temperature (e.g., 25–80°C), and purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- Methodology : Use 1H/13C NMR to confirm methyl group integration and trimethoxysilyl resonance (e.g., δ 3.54 ppm for methylene protons adjacent to silyl groups) . Mass spectrometry (LRMS/HRMS) validates molecular weight (e.g., m/z 220 [M+H]+ in analogs) . Physicochemical properties (e.g., logP ~2.58, boiling point ~324°C) can be estimated via computational tools or compared to structurally similar compounds .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow hazard codes H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) as per analogous amines. Use PPE (gloves, goggles), work in fume hoods, and store in airtight containers. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can catalytic strategies improve the efficiency of this compound synthesis?

- Methodology : Apply tandem catalysis (e.g., coupling carbonyl compounds, amines, and methanol) to streamline multi-step reactions. For example, N-methylated tertiary amines are synthesized in one pot using Ru or Pd catalysts, achieving >85% yield under optimized conditions . Monitor reaction progress via TLC/GC-MS to identify intermediates and adjust catalyst loading (1–5 mol%).

Q. What structural modifications enhance the stability or reactivity of this compound in aqueous environments?

- Methodology : Introduce hydrophobic groups (e.g., trimethoxysilyl) to reduce hydrolysis. Compare analogs like N-Methyl-1-(thiophen-2-yl)methanamine, where aromatic substituents improve stability . Test pH-dependent degradation (e.g., 24-hour stability assays in buffers at pH 2–12) and analyze via HPLC .

Q. How should researchers address contradictions in spectroscopic data or synthetic yields across studies?

- Methodology : Replicate experiments with controlled variables (solvent purity, moisture levels). For example, discrepancies in NMR shifts may arise from solvent effects (CDCl3 vs. D2O) or paramagnetic impurities. Cross-validate with alternative techniques (e.g., IR for functional groups) . If yields vary (e.g., 70% vs. 50%), optimize drying of reagents or inert gas purging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.